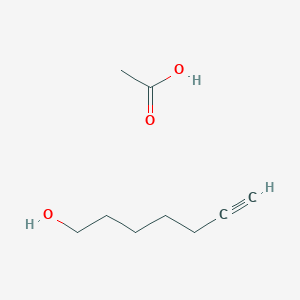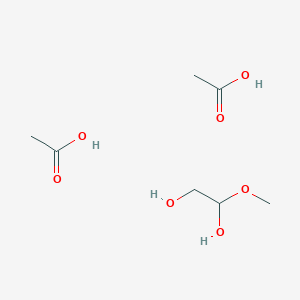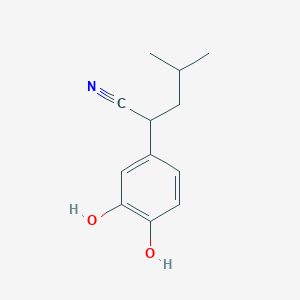
2-(3,4-Dihydroxyphenyl)-4-methylpentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dihydroxyphenyl)-4-methylpentanenitrile is an organic compound characterized by the presence of a dihydroxyphenyl group and a nitrile group attached to a methylpentane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxyphenyl)-4-methylpentanenitrile typically involves the reaction of 3,4-dihydroxybenzaldehyde with a suitable nitrile precursor under specific conditions. One common method involves the use of a base-catalyzed reaction where 3,4-dihydroxybenzaldehyde is reacted with 4-methylpentanenitrile in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dihydroxyphenyl)-4-methylpentanenitrile undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and their derivatives.
Substitution: Halogenated phenols and other substituted derivatives.
Applications De Recherche Scientifique
2-(3,4-Dihydroxyphenyl)-4-methylpentanenitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of the dihydroxyphenyl group.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dihydroxyphenyl)-4-methylpentanenitrile involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl group can act as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, the compound may inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with similar antioxidant properties.
2-(3,4-Dihydroxyphenyl)acetic acid: Another compound with a dihydroxyphenyl group, known for its role in metabolic pathways.
Quercetin: A flavonoid with multiple hydroxyl groups, known for its antioxidant and anti-inflammatory properties.
Uniqueness
2-(3,4-Dihydroxyphenyl)-4-methylpentanenitrile is unique due to the presence of both a nitrile group and a dihydroxyphenyl group, which confer distinct chemical reactivity and potential biological activities. Its specific structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
91641-05-3 |
|---|---|
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
2-(3,4-dihydroxyphenyl)-4-methylpentanenitrile |
InChI |
InChI=1S/C12H15NO2/c1-8(2)5-10(7-13)9-3-4-11(14)12(15)6-9/h3-4,6,8,10,14-15H,5H2,1-2H3 |
Clé InChI |
QFQYDXHCZYLSBA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C#N)C1=CC(=C(C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Ethylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B14363786.png)
![Bicyclo[1.1.0]butane-2,4-dicarbaldehyde](/img/structure/B14363796.png)

![9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline](/img/structure/B14363813.png)
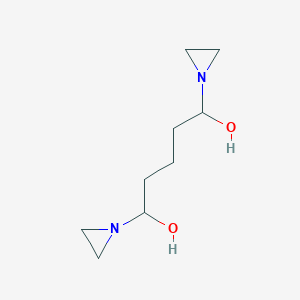
![7,8-Dihydro[1,3]thiazolo[3,2-e]purine](/img/structure/B14363820.png)
![2-{[2-(2-Hydroxyethoxy)phenoxy]methyl}benzoic acid](/img/structure/B14363823.png)
![1-Methyl-4-{[5-(propylsulfanyl)pentyl]oxy}benzene](/img/structure/B14363825.png)
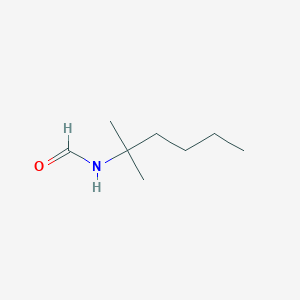
![1,1,2,2,3,3-Hexafluoro-1-methoxy-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14363833.png)
![2-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide](/img/structure/B14363840.png)
